N-(2,5-dimethylphenyl)dodecanamide
Description
N-(2,5-Dimethylphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12H23CONH-) group attached to a 2,5-dimethylphenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is significant, as it influences electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and material properties.
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)dodecanamide |
InChI |
InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-13-20(22)21-19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3,(H,21,22) |
InChI Key |
HSJRPHPBPYWCPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of N-(2,5-Dimethylphenyl) Derivatives
| Compound | Functional Group | Torsion Angle (°) | Dihedral Angle (°) | Hydrogen Bonding Pattern |
|---|---|---|---|---|
| This compound* | Amide (C12) | N/A | N/A | Likely N–H···O (amide) |
| N-(2,5-Dimethylphenyl)benzenesulfonamide | Sulfonamide | 62.7 | 40.4 | Inversion dimers via N–H···O(S) |
| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | Sulfonamide (nitro) | 71.4 | 51.1 | Inversion dimers via N–H···O(S) |
| N-(2,5-Dimethylphenyl)succinamic acid | Carboxylic acid | N/A | 49.4 | Chains via O–H···O and N–H···O |
*Structural data for dodecanamide is inferred from analogous amides.
- Torsion and Dihedral Angles : Sulfonamide derivatives exhibit larger torsion angles (62.7°–71.4°) at the S–N bond compared to carboxylic acid derivatives, reflecting steric and electronic effects of substituents .
- Hydrogen Bonding : Sulfonamides form inversion dimers via N–H···O(S) interactions, while succinamic acid derivatives incorporate water molecules into their H-bond networks, forming infinite chains .
Functional Group Impact
- Amides vs. In contrast, sulfonamides (e.g., benzenesulfonamide derivatives) exhibit stronger hydrogen-bonding capacity due to the electron-withdrawing SO2 group, influencing crystallization and solubility .
- Electron-Donating vs. Withdrawing Groups: While electron-withdrawing substituents (e.g., -NO2) enhance resonance stabilization in sulfonamides, the 2,5-dimethyl groups (electron-donating) increase steric bulk and lipophilicity, which may compensate for reduced electronic effects in biological activity .
Physicochemical Properties
- Lipophilicity : The C12 chain in dodecanamide contributes to higher logP values compared to sulfonamides or carboxylic acid derivatives, influencing solubility and diffusion kinetics.
- Melting Points : Sulfonamide derivatives generally exhibit higher melting points due to robust hydrogen-bonded networks (e.g., inversion dimers), whereas amides with flexible chains may display lower melting points .
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